molecular formula C7H8ClNO2 B1451131 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one CAS No. 1284455-20-4

2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one

Cat. No. B1451131
CAS RN: 1284455-20-4
M. Wt: 173.6 g/mol
InChI Key: JGDOELZBDNZYDP-UHFFFAOYSA-N
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Description

2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one is a chemical compound with the molecular formula C7H8ClNO2 . It is a powder at room temperature . The compound’s structure incorporates an oxazole ring, a five-membered heterocyclic moiety commonly found in various bioactive natural products and pharmaceuticals.


Molecular Structure Analysis

The molecular structure of 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one includes an oxazole ring, which is a five-membered heterocyclic moiety with three carbon atoms, one nitrogen atom, and one oxygen atom .


Physical And Chemical Properties Analysis

The molecular weight of 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one is 173.60 . It is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties were not found in the search results.

Scientific Research Applications

Pharmaceutical Intermediates

The compound’s structure, featuring an oxazole ring, is commonly found in various bioactive natural products and pharmaceuticals. It could serve as a valuable building block or intermediate for synthesizing more complex molecules with potential biological activity. The oxazole moiety is known for its utility in medicinal chemistry, particularly as intermediates in the synthesis of new chemical entities .

Biological Activity Profiling

Oxazole derivatives, including those related to 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one, have a wide spectrum of biological activities. These activities include antimicrobial, anticancer, antitubercular, anti-inflammatory, antidiabetic, antiobesity, and antioxidant properties . Research into these properties can lead to the development of new therapeutic agents.

Covalent Ligand Discovery

This compound can be used in fragment-based covalent ligand discovery. It may act as an electrophile or “scout” fragment, which can be incorporated into bifunctional tools such as electrophilic PROTAC® molecules for targeted protein degradation . This application is particularly relevant in the field of drug discovery and development.

Synthesis of Heterocyclic Compounds

The compound’s oxazole ring is a crucial feature in the synthesis of heterocyclic compounds. These compounds are significant in the development of drugs with a variety of pharmacological activities, including antibacterial, antifungal, and antiviral properties .

Chemical Research and Development

In chemical R&D, this compound could be used to create new hybrid molecules with improved biological efficacy and resistance. It combines pharmacophoric moieties from different classes of bioactive molecules, which is a strategy to overcome drug resistance .

Safety and Hazards

The safety information for 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one indicates that it may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.

Future Directions

While specific future directions for 2-Chloro-1-(dimethyl-1,2-oxazol-4-yl)ethan-1-one were not found in the search results, compounds with an oxazole ring are of interest in the development of new drugs due to their broad range of chemical and biological properties .

properties

IUPAC Name

2-chloro-1-(3,5-dimethyl-1,2-oxazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-4-7(6(10)3-8)5(2)11-9-4/h3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGDOELZBDNZYDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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